molecular formula C26H22FN3O4S B11079950 4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid

Cat. No.: B11079950
M. Wt: 491.5 g/mol
InChI Key: UUYYUTWKNLIABH-UHFFFAOYSA-N
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Description

4-[(2Z)-2-[(4-Fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-amido]benzoic acid is a complex organic compound with a unique structure that includes a thiazinane ring, a fluorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-[(4-Fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-amido]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an imine, followed by cyclization with a thioamide to form the thiazinane ring. The final step involves the acylation of the thiazinane derivative with benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-[(4-Fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-amido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[(2Z)-2-[(4-Fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-amido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4

Properties

Molecular Formula

C26H22FN3O4S

Molecular Weight

491.5 g/mol

IUPAC Name

4-[[2-(4-fluorophenyl)imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C26H22FN3O4S/c27-19-8-12-21(13-9-19)29-26-30(15-14-17-4-2-1-3-5-17)23(31)16-22(35-26)24(32)28-20-10-6-18(7-11-20)25(33)34/h1-13,22H,14-16H2,(H,28,32)(H,33,34)

InChI Key

UUYYUTWKNLIABH-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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